Bis(4-allyloxyphenyl)sulfone

Vue d'ensemble

Description

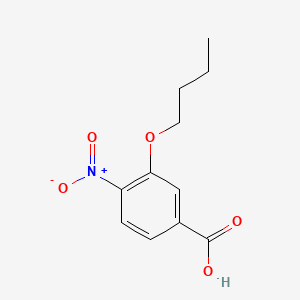

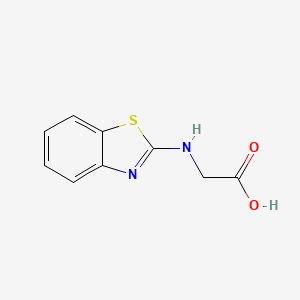

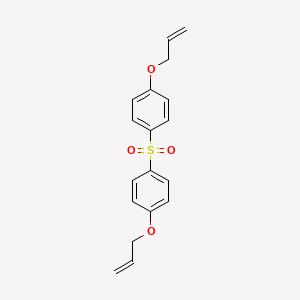

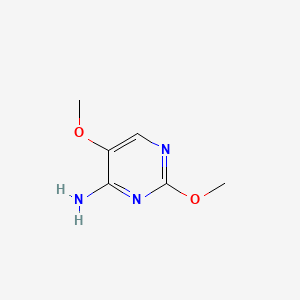

Bis(4-allyloxyphenyl)sulfone is a chemical compound that has been studied for its potential applications in various fields, including the development of flame retardants and materials with specific electronic properties. The compound is characterized by the presence of allyloxy groups attached to a sulfone moiety, which can undergo further chemical transformations to yield a variety of functional materials.

Synthesis Analysis

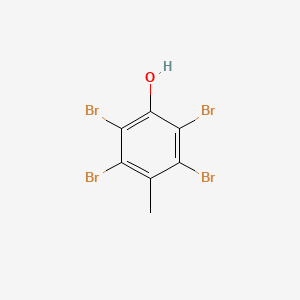

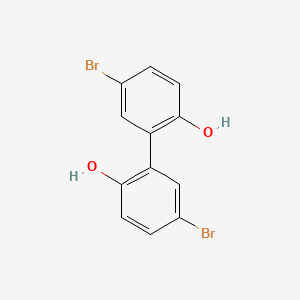

The synthesis of this compound derivatives has been explored through different methods. One approach involves the solvent-free Claisen rearrangement of this compound under microwave irradiation, which results in high yields of bis(3-allyl-4-hydroxyphenyl) sulfone, a compound used as a color developer in heat- or pressure-sensitive recording materials . Another method reported the preparation of bis(4-allyloxy-3,5-dibromophenyl)sulfone under low pressure, which enhances the yield and reduces the reaction time compared to normal pressure processes .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for understanding their properties and potential applications. While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into related sulfone compounds. For instance, the study of bis(4-chlorophenyl)sulfone reveals the importance of Van der Waals forces and dipolar moment interactions in determining the structural characteristics of sulfone-based molecular systems .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of reactive allyloxy groups. The Claisen rearrangement mentioned earlier is an example of such a reaction . Additionally, the compound's derivatives have been used in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds and has been applied to synthesize methoxylated stilbenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis of side-chain-sulfonated polyimides from a related diamine shows that these materials have good solubility in aprotic solvents and high thermal stability, which are desirable properties for membrane applications . The electropolymerization behavior of bis(oligothienyl) sulfides, which are structurally related to this compound, indicates that the presence of thiophene units affects the redox properties and the ability to form polymers upon electro-oxidation .

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

Bis(4-allyloxyphenyl) sulfone is utilized in microwave-assisted solvent-free Claisen rearrangement. This process, which takes only 5 minutes under microwave irradiation, results in high yields of bis(3-allyl-4-hydroxyphenyl) sulfone, a compound used in industry as a color developer for heat- or pressure-sensitive recording (Yamamoto et al., 2003).

Fuel Cell Applications

Bis(4-allyloxyphenyl) sulfone is integral in synthesizing sulfonated block copolymers with fluorenyl groups, which have promising applications in fuel cells. These polymers exhibit high proton conductivity and improved mechanical properties, making them suitable for fuel-cell applications (Bae et al., 2009).

Electronic Transport in Poly(azomethine Sulfone)s

In the field of electronic transport, bis(4-allyloxyphenyl) sulfone is used in the synthesis of poly(azomethine sulfone)s. These polymers demonstrate semiconducting properties and are studied for their potential in electronic transport applications (Rusu et al., 2007).

Sulfonated Polyimides Synthesis

The compound is also used in synthesizing sulfonated polyimides, showing high proton conductivity and water stability. These properties make them ideal for use in high-performance materials, particularly in fuel cell membranes (Chen et al., 2007).

Nanofiltration Membranes

In water treatment, bis(4-allyloxyphenyl) sulfone contributes to the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes are used for treating dye solutions, showing improved water flux and dye rejection capabilities (Liu et al., 2012).

Flame Retardant Applications

Additionally, it is used in the preparation of flame retardant bis(4-allyloxy-3,5-dibromophenyl) sulfone, a compound with potential applications in materials requiring high flame resistance (Hui & Lan-ying, 2007).

Proton Exchange Membranes

for Fuel CellsProton exchange membranes for fuel cells also benefit from the use of bis(4-allyloxyphenyl) sulfone. These membranes, made from sulfonated poly(ether sulfone)s, show excellent proton conductivity and stability, vital for efficient fuel cell operation (Matsumoto et al., 2009).

Proton Transport in Multi-Sulfonated Poly(ether sulfone)s

Innovative applications in proton transport are also seen with bis(4-allyloxyphenyl) sulfone. Multi-sulfonated poly(ether sulfone)s, synthesized using this compound, show high efficiency in proton transport, which is essential for the advancement of fuel cell technologies (Lim et al., 2014).

Propriétés

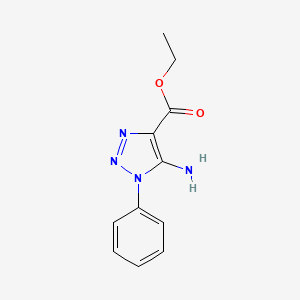

IUPAC Name |

1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNVYDTYJZSTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961750 | |

| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41481-63-4 | |

| Record name | 41481-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?

A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of this compound offers significant advantages over traditional heating methods []. These advantages include:

- Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.

- Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)